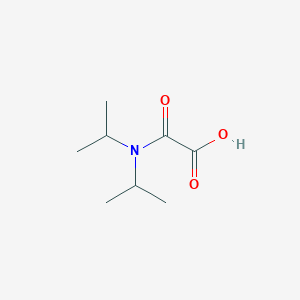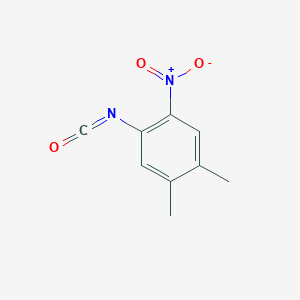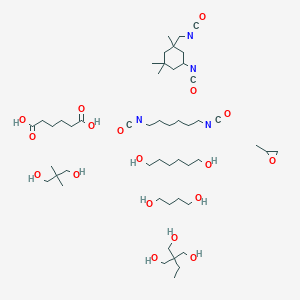
3,4-Dimethylphenylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of organomagnesium compounds like 3,4-Dimethylphenylmagnesium chloride involves the reaction of magnesium with organic halides in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran. The formation of these compounds can be influenced by various factors, including the nature of the organic halide and the conditions under which the reaction is carried out. A specific example is the cobalt-catalyzed isomerization of 1-alkenes to (E)-2-alkenes using dimethylphenylsilylmethylmagnesium chloride, showcasing the compound's role in synthetic strategies (Kobayashi, Yorimitsu, & Oshima, 2009).
Molecular Structure Analysis
The molecular structure of organomagnesium compounds is characterized by the magnesium center bonded to an organic group and a halogen atom. The spatial arrangement and electronic structure of these compounds are critical for understanding their reactivity and interaction with various substrates. Advanced techniques such as X-ray crystallography and magnetic resonance spectroscopy are employed to elucidate these structural details, offering insights into the behavior of these compounds in chemical reactions.
Chemical Reactions and Properties
3,4-Dimethylphenylmagnesium chloride participates in a wide range of chemical reactions, including addition to carbonyl compounds, nucleophilic substitutions, and coupling reactions. Its reactivity is influenced by the electronic and steric properties of the dimethylphenyl group. The compound's utility in stereoselective synthesis, as demonstrated by its application in the formation of (E)-crotylsilanes and (E)-1-propenylsilanes, highlights its significance in organic synthesis (Kobayashi, Yorimitsu, & Oshima, 2009).
Physical Properties Analysis
The physical properties of 3,4-Dimethylphenylmagnesium chloride, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthesis. These properties are determined by the compound's molecular structure and influence its behavior in reaction mixtures. Understanding these properties is essential for the development of effective synthetic protocols involving this compound.
Chemical Properties Analysis
The chemical properties of 3,4-Dimethylphenylmagnesium chloride, including its reactivity, selectivity, and stability, are central to its application in organic synthesis. These properties are influenced by the electronic effects of the dimethylphenyl group and the polar magnesium-halogen bond. The compound's role in cobalt-catalyzed regioselective dehydrohalogenation of alkyl halides exemplifies its unique chemical behavior and utility in organic synthesis (Kobayashi, Ohmiya, Yorimitsu, & Oshima, 2008).
Scientific Research Applications
3,4-Dimethylphenylmagnesium chloride is a type of Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds, and they play a key role in the synthesis of a wide variety of organic compounds .
The compound has a linear formula of (CH3)2C6H3MgCl and a molecular weight of 164.92 . It’s typically stored at temperatures between 2-8°C and has a density of 0.925 g/mL at 25 °C .
-
Synthesis of Alcohols : Grignard reagents react with a variety of carbonyl compounds to form alcohols. For example, they can react with aldehydes or ketones to form secondary or tertiary alcohols, respectively .
-
Formation of Carbon-Carbon Bonds : Grignard reagents are often used in the formation of carbon-carbon bonds, an essential process in the synthesis of a wide variety of organic compounds .
-
Preparation of Ketones : Grignard reagents can react with acid chlorides to form ketones, a crucial class of compounds in organic chemistry .
-
Synthesis of Organic Magnesium Compounds : Grignard reagents are organic magnesium compounds themselves and can be used to synthesize other organic magnesium compounds .
-
Pharmaceutical Research : Grignard reagents are used in the synthesis of a variety of pharmaceuticals .
-
Materials Science : In the field of materials science, Grignard reagents are used in the synthesis of a variety of materials, including polymers .
-
Synthesis of Aldehydes : Grignard reagents can be used to synthesize aldehydes. This is typically done by reacting the Grignard reagent with ethylene oxide, followed by acid work-up .
-
Synthesis of Nitriles : Grignard reagents can react with cyanides to produce nitriles, which are useful in a variety of industrial applications .
-
Preparation of Amines : Grignard reagents can be used to prepare amines by reacting with azides .
-
Synthesis of Ethers : Grignard reagents can react with alkyl halides to form ethers .
-
Preparation of Thioethers : Grignard reagents can react with sulfur to form thioethers .
-
Synthesis of Epoxides : Grignard reagents can react with carbonyl compounds to form epoxides .
Safety And Hazards
This compound is highly flammable and harmful if swallowed . It can cause serious eye irritation, respiratory irritation, and is suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves .
properties
IUPAC Name |
magnesium;1,2-dimethylbenzene-5-ide;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWASNGNCVSXDRR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenylmagnesium chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

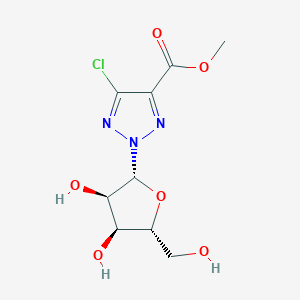



![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
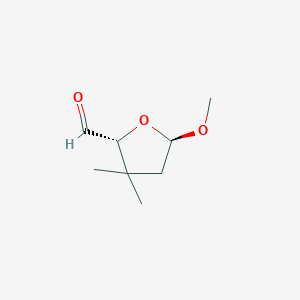

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
